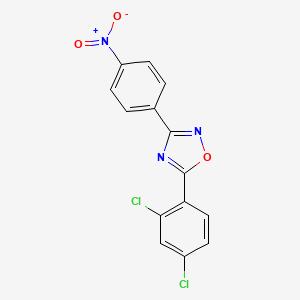

![molecular formula C14H12N2O3S B5611718 5-(2,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5611718.png)

5-(2,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones has been streamlined through green chemistry approaches, notably via a catalytic four-component reaction that exhibits step economy and easy purification, avoiding previous multi-step processes (Shi et al., 2018). Additionally, microwave-assisted methods have facilitated the rapid synthesis of related compounds, including 2-aminothiophene-3-carboxylic acid derivatives leading to thieno[2,3-d]pyrimidin-4-ones (Hesse, Perspicace, & Kirsch, 2007).

Molecular Structure Analysis The structural elucidation of related thieno[2,3-d]pyrimidin-4-amine derivatives, through techniques like single-crystal X-ray diffraction, has provided insights into the molecular geometry and potential intermolecular interactions, which are crucial for understanding the biological activity (Guillon et al., 2013).

Chemical Reactions and Properties Thieno[2,3-d]pyrimidin-4(3H)-ones undergo various chemical reactions, including alkylation, to produce novel derivatives with potential pharmacological activities. Such reactions are often facilitated by phase transfer catalysis or solvent-free conditions to enhance selectivity and yield (Dave & Patel, 2001).

Physical Properties Analysis The synthesis and investigation of thieno[2,3-d]pyrimidin-4(3H)-ones derivatives have led to the identification of compounds with distinct physical properties, including solubility and crystallinity, which are essential for drug formulation and delivery (Sureja & Vadalia, 2016).

Chemical Properties Analysis The chemical properties of thieno[2,3-d]pyrimidin-4(3H)-ones, such as reactivity towards nucleophiles and electrophiles, are pivotal in the synthesis of targeted molecules with desired pharmacological effects. These properties are influenced by the substitution pattern on the thieno[2,3-d]pyrimidine core and have been explored to synthesize a variety of analogs with enhanced biological activities (Alagarsamy, Vijayakumar, & Solomon, 2007).

Orientations Futures

The future directions for research on “5-(2,4-dimethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one” and its derivatives could include further exploration of their potential biological activities . For instance, their potential as EGFR kinase inhibitors and anti-plasmodial agents could be further investigated. Additionally, the development of more efficient synthesis methods and the exploration of their structure-activity relationships could also be areas of future research.

Propriétés

IUPAC Name |

5-(2,4-dimethoxyphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c1-18-8-3-4-9(11(5-8)19-2)10-6-20-14-12(10)13(17)15-7-16-14/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBGOZGGFBIIII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CSC3=C2C(=O)NC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(3-chloro-4-methoxybenzyl)-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5611635.png)

![9-ethyl-4-hydroxy-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5611643.png)

![4-[(3-nitrobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5611656.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5611670.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5611685.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5611690.png)

![(4aS*,7aR*)-N-(4-chloro-2-methylphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5611693.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5611695.png)

![1-(3,5-dimethylphenyl)-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5611696.png)

![N-(5,6-dimethyl-1H-benzimidazol-7-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5611713.png)

![1-ethoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5611716.png)

![4-fluoro-N-{1-methyl-2-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-5-yl}benzenesulfonamide](/img/structure/B5611730.png)